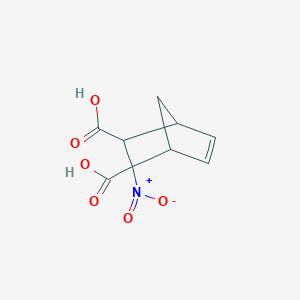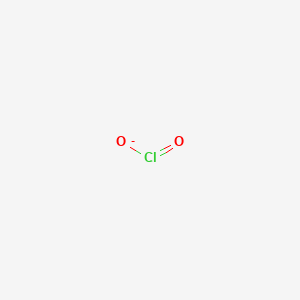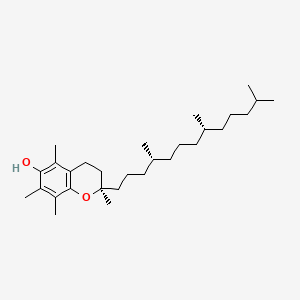
塩化ユーロピウム(III) 六水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Europium(III) Chloride Hexahydrate is an inorganic compound with the formula EuCl3·6H2O . The anhydrous compound is a yellow solid, but it rapidly absorbs water to form a white crystalline hexahydrate, which is colorless . It is used in research and as a precursor for the synthesis of lanthanide-containing polystyrene beads .
Synthesis Analysis
Europium(III) Chloride Hexahydrate can be synthesized by treating Europium Oxide (Eu2O3) with aqueous Hydrochloric Acid (HCl) to produce hydrated europium chloride . The anhydrous form can be prepared by the “ammonium chloride route,” starting from either Eu2O3 or hydrated europium chloride .Molecular Structure Analysis
The molecular formula of Europium(III) Chloride Hexahydrate is EuCl3·6H2O, and its molecular weight is 366.41 . In the solid state, it crystallizes in the UCl3 motif, with the Europium centers being nine-coordinate .Chemical Reactions Analysis
Europium(III) Chloride is a precursor to other europium compounds. It can be converted to the corresponding metal bis(trimethylsilyl)amide via salt metathesis with lithium bis(trimethylsilyl)amide . Reduction with hydrogen gas with heating gives EuCl2 .Physical And Chemical Properties Analysis
Europium(III) Chloride Hexahydrate is a solid at 20°C . It has a high water absorption and solubility in water, while the anhydrous form readily dissolves in ethanol . It is hygroscopic, meaning it rapidly absorbs water from the environment .科学的研究の応用
電子機器および発光デバイス
塩化ユーロピウム(III) 六水和物は、特に発光デバイス用のEu系ナノ材料の製造において、電子機器業界で使用されています {svg_1}。これらの材料は、高効率な量子メモリアプリケーションやEu(III)系ハイブリッドの開発に不可欠であり、発光デバイスの技術進歩に重要です。
医療およびヘルスケア
医療分野では、塩化ユーロピウム(III) 六水和物は、ランタニド含有ポリスチレンビーズの合成の前駆体として役立ちます {svg_2}。これらのビーズは、免疫学やその他の生物医学研究分野における細胞解析に不可欠な技術であるマスサイトメトリーのための較正および内部標準として使用されています。
環境科学
この化合物は、マスサイトメトリーにおける用途に関連して、環境科学において役割を果たし、環境試料採取と分析に使用される機器の較正と標準化に役立ちます {svg_3}.
材料科学
塩化ユーロピウム(III) 六水和物は、新規な発光性ユーロピウム(III) テルピリジルキレートの合成において重要です {svg_4}。これらのキレートは、さまざまな技術革新に適用できる特定の発光特性を持つ新素材の開発において重要です。
エネルギー部門
この化合物は、オプトエレクトロニクスデバイスと半導体における用途を持つユーロピウム(III) 錯体の設計に役立ちます {svg_5}。高色純度で暖色系の赤色光を放射する能力により、省エネ照明ソリューションに適しています。
光学およびフォトニクス
光学では、塩化ユーロピウム(III) 六水和物は、励起されると深紅色の光を放射する材料を作成するために使用されます {svg_6}。これらの材料は、レーザー科学において、および触媒における光学プローブとして貴重であり、電気光学科学の分野とOLEDの開発に大きく貢献しています。
作用機序
Safety and Hazards
将来の方向性
Europium(III) Chloride Hexahydrate may be used as a precursor to synthesize novel luminescent europium(III) terpyridyl chelate . It can also be used as a precursor to Europium for the synthesis of lanthanide-containing polystyrene beads, which may be used as calibration and internal standards for mass cytometry .
生化学分析
Biochemical Properties
Europium(III) Chloride Hexahydrate plays a role in biochemical reactions, particularly in the field of luminescence. It can be used as a precursor to synthesize luminescent europium (III) compounds
Cellular Effects
It is known to be hygroscopic, rapidly absorbing water to form a white crystalline hexahydrate
Molecular Mechanism
It can be converted to other europium compounds via various reactions
Temporal Effects in Laboratory Settings
Europium(III) Chloride Hexahydrate is known to be stable under normal conditions
Dosage Effects in Animal Models
There is limited information available on the effects of Europium(III) Chloride Hexahydrate at different dosages in animal models. One study has shown that exposure to Europium can result in significant dose-dependent mortality, delay of hatching, decreased standard length and heart rate as well as in delayed heart formation in zebrafish embryos .
Metabolic Pathways
It is known that chloride compounds can conduct electricity when fused or dissolved in water
Transport and Distribution
Its hygroscopic nature suggests it could potentially be transported and distributed within cells and tissues via water molecules .
Subcellular Localization
Given its use in the synthesis of luminescent compounds , it may be localized in areas of the cell where these reactions take place.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Europium(III) Chloride Hexahydrate can be achieved through a precipitation reaction between Europium(III) Nitrate Hexahydrate and Sodium Chloride in the presence of hydrochloric acid.", "Starting Materials": [ "Europium(III) Nitrate Hexahydrate", "Sodium Chloride", "Hydrochloric Acid", "Water" ], "Reaction": [ "Dissolve Europium(III) Nitrate Hexahydrate in water to form a clear solution.", "Add hydrochloric acid to the solution to adjust the pH to around 2.", "Dissolve Sodium Chloride in water to form a clear solution.", "Slowly add the Sodium Chloride solution to the Europium(III) Nitrate Hexahydrate solution while stirring continuously.", "A white precipitate of Europium(III) Chloride will form.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the Europium(III) Chloride Hexahydrate in an oven at 100°C for several hours until a constant weight is obtained." ] } | |
CAS番号 |
13759-92-7 |
分子式 |
Cl3EuH12O6 |
分子量 |
366.41 |
製品の起源 |
United States |
Q & A
Q1: How is Europium(III) chloride hexahydrate used in nanoparticle development for imaging?
A: Europium(III) chloride hexahydrate serves as the source of Europium (III) ions in the synthesis of luminescent nanoparticles for bioimaging applications []. Specifically, it can be incorporated into mesoporous silica shells surrounding superparamagnetic iron oxide nanoparticles []. The resulting nanoparticles, Eu(TTA)3(P(Oct)3)3@mSiO2@SPION, exhibit strong red emission upon excitation, making them promising candidates for dual-functional imaging agents [].
Q2: Can Europium(III) chloride hexahydrate be used to develop sensors for biological molecules?
A: Yes, research shows promising results in using Europium(III) chloride hexahydrate for sensing biomolecules []. When complexed with tetracycline, Europium(III) chloride hexahydrate exhibits enhanced luminescence in the presence of low-density lipoprotein (LDL) []. This property allows for the development of a sensor to detect and quantify LDL in biological samples [].
Q3: What are the advantages of using Europium(III) chloride hexahydrate in these applications?
A3: Europium(III) chloride hexahydrate offers several advantages:
- Strong Luminescence: Europium (III) ions are known for their strong and characteristic red emission, making them highly sensitive probes for optical imaging and sensing applications [, ].
- Versatility: It can be incorporated into various materials, such as nanoparticles and complexes, allowing for tailored applications [, ].
- Biocompatibility: Studies have shown that Europium(III) chloride hexahydrate-based nanoparticles exhibit low cytotoxicity, making them suitable for biological applications [].
Q4: Are there any studies on the environmental impact or safety profile of Europium(III) chloride hexahydrate?
A4: While the provided research focuses on specific applications, it does not offer details about the environmental impact or comprehensive safety profile of Europium(III) chloride hexahydrate. Further research is necessary to address these aspects fully.
Q5: Beyond imaging and sensing, are there other potential applications for Europium(III) chloride hexahydrate in scientific research?
A: Although not extensively discussed in the provided papers, Europium(III) chloride hexahydrate can potentially be explored as a catalyst in organic synthesis due to the Lewis acidic nature of Europium (III) ions. Additionally, its use in multicomponent reactions, such as the Hantsch reaction, to synthesize potentially bioactive substances has been investigated []. Further research is needed to fully explore these avenues.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












